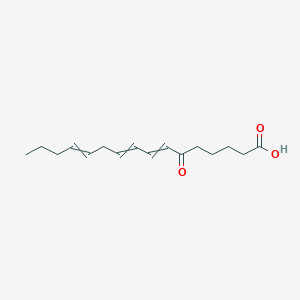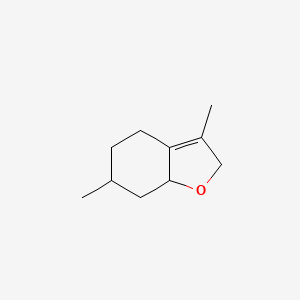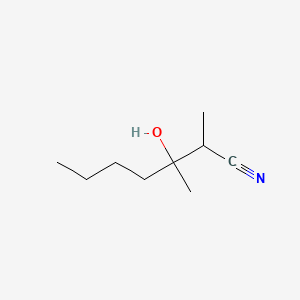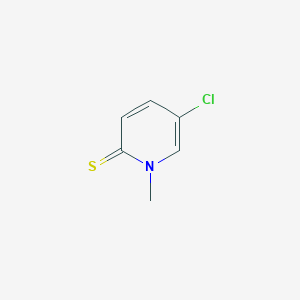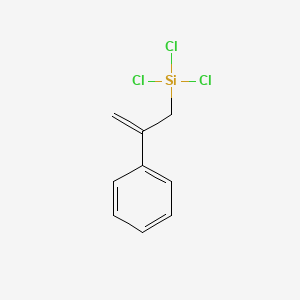![molecular formula C11H18O B14202058 (2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one CAS No. 875534-23-9](/img/structure/B14202058.png)
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a pent-3-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the use of cyclohexanone as the starting material, which undergoes a series of reactions including alkylation and enantioselective reduction to introduce the pent-3-en-2-yl group in the desired configuration. The reaction conditions typically involve the use of strong bases and chiral catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale and efficiency. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which (2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The compound’s cyclohexanone ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler analog without the pent-3-en-2-yl group.
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexanol: The reduced form of the compound with an alcohol group instead of a ketone.
Pent-3-en-2-one: A simpler compound with a similar pentenyl group but lacking the cyclohexane ring.
Uniqueness
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a cyclohexanone ring and a pent-3-en-2-yl group.
Eigenschaften
CAS-Nummer |
875534-23-9 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-3-6-9(2)10-7-4-5-8-11(10)12/h3,6,9-10H,4-5,7-8H2,1-2H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
LYZOBBSYFHZOIE-VHSXEESVSA-N |
Isomerische SMILES |
CC=C[C@H](C)[C@H]1CCCCC1=O |
Kanonische SMILES |
CC=CC(C)C1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
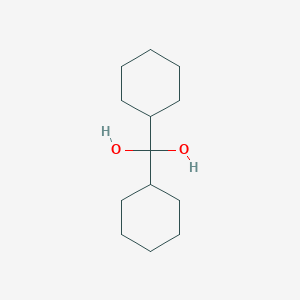
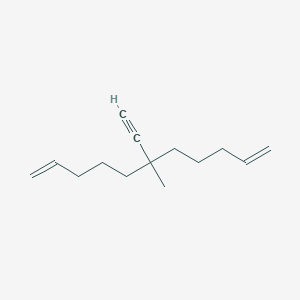
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)
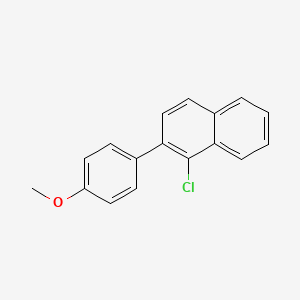
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
